molecular formula C6H11N3O2 B2570222 (S)-2-Azido-3,3-dimethylbutanoic acid CAS No. 111525-71-4

(S)-2-Azido-3,3-dimethylbutanoic acid

Cat. No.: B2570222
CAS No.: 111525-71-4
M. Wt: 157.173
InChI Key: VAIDLLPVBKRXOK-SCSAIBSYSA-N
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Description

(S)-2-Azido-3,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by the presence of an azido group (-N₃) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azido-3,3-dimethylbutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (S)-2-bromo-3,3-dimethylbutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Azido-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles when reacted with alkynes.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

    Reduction: (S)-2-Amino-3,3-dimethylbutanoic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(S)-2-Azido-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition reactions.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Azido-3,3-dimethylbutanoic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions in what is known as “click chemistry.” The resulting triazole products can exhibit various biological activities and serve as key intermediates in the synthesis of bioactive compounds.

Comparison with Similar Compounds

(S)-2-Azido-3,3-dimethylbutanoic acid can be compared with other azido-containing compounds, such as:

    Azidomethylbenzoic acid: Similar in having an azido group but differs in the aromatic backbone.

    2-Azidoacetic acid: A simpler structure with an azido group attached to an acetic acid backbone.

    3-Azidopropanoic acid: Another simple azido acid with a three-carbon backbone.

Uniqueness: The uniqueness of this compound lies in its chiral center and the presence of bulky methyl groups, which can influence its reactivity and the steric environment in chemical reactions. This makes it a valuable building block in asymmetric synthesis and the development of chiral molecules.

Properties

IUPAC Name

(2S)-2-azido-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIDLLPVBKRXOK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111525-71-4
Record name (2S)-2-azido-3,3-dimethylbutanoic acid
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